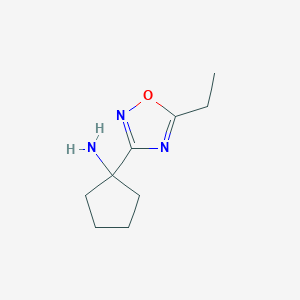
N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide
Overview
Description
N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide, commonly known as MECLONAZEPAM, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic properties. It belongs to the class of benzodiazepines, which are widely used as anxiolytics, hypnotics, and muscle relaxants. MECLONAZEPAM is structurally similar to other benzodiazepines, but it has unique properties that make it a promising candidate for further research.
Mechanism of Action
MECLONAZEPAM acts on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the effects of GABA by binding to specific sites on the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the suppression of neuronal activity and the production of anxiolytic and sedative effects.
Biochemical and Physiological Effects:
MECLONAZEPAM has been shown to have a range of biochemical and physiological effects, including decreased anxiety, sedation, muscle relaxation, and anticonvulsant activity. It has also been shown to affect cognitive function, with some studies suggesting that it may impair memory and attention in high doses.
Advantages and Limitations for Lab Experiments
MECLONAZEPAM has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity for the GABA receptor. It also has a relatively long half-life, which allows for sustained effects and easier dosing. However, MECLONAZEPAM has several limitations, including its potential for abuse and dependence, as well as its potential to cause cognitive impairment and other side effects.
Future Directions
There are several future directions for research on MECLONAZEPAM, including its potential use in the treatment of anxiety-related disorders, insomnia, and other psychiatric conditions. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for abuse and dependence. Additionally, more research is needed to elucidate its mechanism of action and to identify potential therapeutic targets for the development of new drugs.
Scientific Research Applications
MECLONAZEPAM has been studied for its potential use in the treatment of anxiety, insomnia, and other psychiatric disorders. It has been shown to have anxiolytic and sedative effects in animal models, and it may be useful in the treatment of anxiety-related disorders such as panic disorder and post-traumatic stress disorder. MECLONAZEPAM has also been studied for its potential use as a muscle relaxant and anticonvulsant.
properties
IUPAC Name |
N-(2-methylcyclohexyl)-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11-4-2-3-5-12(11)15-13(17)10-16-8-6-14-7-9-16/h11-12,14H,2-10H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADNNDPBXVAQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)



![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)

![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)



![1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461348.png)
